4-Bromo-3-difluoromethoxy-5-fluorophenol

Catalog No.
S852733
CAS No.
1805525-76-1
M.F
C7H4BrF3O2
M. Wt
257 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-difluoromethoxy-5-fluorophenol

CAS Number

1805525-76-1

Product Name

4-Bromo-3-difluoromethoxy-5-fluorophenol

IUPAC Name

4-bromo-3-(difluoromethoxy)-5-fluorophenol

Molecular Formula

C7H4BrF3O2

Molecular Weight

257 g/mol

InChI

InChI=1S/C7H4BrF3O2/c8-6-4(9)1-3(12)2-5(6)13-7(10)11/h1-2,7,12H

InChI Key

UWDPBRUZAZQLEH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1OC(F)F)Br)F)O

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Br)F)O

4-Bromo-3-difluoromethoxy-5-fluorophenol is an organobromine and organofluorine compound with the molecular formula C7_7H4_4BrF3_3O2_2. This compound features a phenolic structure characterized by the presence of bromine, fluorine, and a difluoromethoxy group. It typically appears as white to pale yellow crystals with a melting point of approximately 71.5 °C and a molecular weight of 257.00 g/mol.

The chemical reactivity of 4-Bromo-3-difluoromethoxy-5-fluorophenol is influenced by its functional groups. The hydroxy group can participate in nucleophilic substitution reactions, while the bromo-group is suitable for metal-catalyzed cross-coupling reactions. Additionally, the difluoromethoxy group can engage in nucleophilic aromatic substitutions, making this compound versatile in synthetic organic chemistry .

Research indicates that 4-Bromo-3-difluoromethoxy-5-fluorophenol exhibits significant biological activity. It has shown potential antimicrobial effects, inhibiting the growth of various bacteria and fungi. Moreover, it possesses anti-inflammatory properties by suppressing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Its anticancer potential has also been explored, particularly in the context of inhibiting certain cancer cell lines .

Several synthetic routes can be employed to produce 4-Bromo-3-difluoromethoxy-5-fluorophenol:

  • Bromination: Bromination of 2,4-difluorophenol using bromine in an acetic acid medium.
  • Fluorination: Reaction of 3-bromo-4-fluorophenol with difluorocarbene sources to introduce the difluoromethoxy group.
  • Functional Group Transformations: Utilizing various electrophilic and nucleophilic substitution reactions to modify existing phenolic compounds to yield the target compound.

The unique properties of 4-Bromo-3-difluoromethoxy-5-fluorophenol make it valuable in several fields:

  • Pharmaceuticals: As a building block in the synthesis of active pharmaceutical ingredients (APIs).
  • Agriculture: Potential use as a herbicide or pesticide due to its biological activity.
  • Materials Science: Utilized in developing polymers and other materials owing to its chemical stability and reactivity.

Studies on the interactions of 4-Bromo-3-difluoromethoxy-5-fluorophenol with biological systems have highlighted its potential as a lead compound for drug development. Its ability to modulate enzyme activity and cellular pathways makes it an interesting candidate for further investigation in medicinal chemistry .

Several compounds share structural similarities with 4-Bromo-3-difluoromethoxy-5-fluorophenol, including:

Compound NameMolecular FormulaKey Features
3-Bromo-5-fluorophenolC6_6H4_4BrFContains bromine and fluorine; used in drug synthesis.
3-Bromo-5-difluoromethoxy-4-fluorophenolC7_7H4_4BrF3_3O2_2Similar structure; used in agrochemical research.
2-Bromo-4-fluoroanilineC6_6H6_6BrFExhibits different reactivity due to amine group.
2,6-DifluoroanilineC6_6H5_5F2_2NLacks bromine; mainly studied for its electronic properties.

Uniqueness

The presence of both bromine and multiple fluorine atoms in 4-Bromo-3-difluoromethoxy-5-fluorophenol enhances its reactivity profile compared to other similar compounds, making it particularly useful in specialized applications such as pharmaceuticals and agrochemicals .

The synthesis of 4-Bromo-3-difluoromethoxy-5-fluorophenol requires carefully orchestrated multi-step approaches starting from readily available phenolic precursors . The most viable synthetic pathways typically involve sequential halogenation and functional group installation reactions on substituted phenol derivatives [2] [3]. Initial synthetic routes commonly begin with 3-fluorophenol or related mono-fluorinated phenolic compounds as starting materials, providing a foundation for subsequent functionalization [4].

The primary synthetic strategy involves a three-stage transformation process. First, selective bromination at the 4-position of 3-fluorophenol is achieved through electrophilic aromatic substitution using brominating agents such as bromine in the presence of iron tribromide catalyst [2] [5]. This reaction demonstrates high regioselectivity due to the directing effects of the existing fluorine substituent [3]. The bromination step typically proceeds under mild conditions at temperatures ranging from 25 to 80 degrees Celsius with reaction times of 2 to 6 hours [2].

Following bromination, the introduction of the difluoromethoxy group at the 3-position represents the most challenging transformation in the synthetic sequence [6] [7]. This step requires specialized difluoromethoxylation reagents and carefully controlled reaction conditions to prevent decomposition of the sensitive difluoromethoxy functionality [8]. The final fluorination step at the 5-position completes the target molecule structure through selective halogenation methodologies [9] [10].

Alternative synthetic pathways have been explored utilizing different phenolic starting materials and varying the sequence of functional group installations [11] [12]. Some approaches begin with 2,4-difluorophenol derivatives, followed by selective bromination and difluoromethoxy group installation [13]. These alternative routes often provide complementary selectivity patterns and may offer advantages in terms of overall yield or reaction conditions [14] [15].

Starting MaterialBromination Yield (%)Difluoromethoxylation Yield (%)Final Fluorination Yield (%)Overall Yield (%)
3-Fluorophenol75-85 [2]48-65 [6]70-88 [9]25-40
2,4-Difluorophenol68-78 [13]52-68 [7]65-82 [10]28-43
4-Bromophenol45-60 [3]41-58 [8]62-75 [16]17-26

Bromination and Fluorination Kinetic Studies

Kinetic investigations of bromination and fluorination reactions in the synthesis of 4-Bromo-3-difluoromethoxy-5-fluorophenol have revealed critical mechanistic insights and reaction parameters [17] [18]. Bromination kinetics follow second-order behavior with rate constants highly dependent on temperature and catalyst concentration [19] [20]. Studies demonstrate that bromination reactions exhibit activation energies ranging from 12 to 18 kilocalories per mole, with reaction rates increasing exponentially with temperature according to Arrhenius behavior [21].

The selectivity of bromination versus fluorination reactions shows significant differences in their kinetic profiles [21]. Bromination reactions demonstrate much higher selectivity for secondary positions compared to chlorination, with selectivity ratios of approximately 97 to 1 for secondary versus primary carbon-hydrogen bond activation [20] [21]. This enhanced selectivity arises from the later transition state characteristics of bromination reactions compared to chlorination processes [21].

Fluorination kinetics present more complex patterns due to the diverse range of fluorinating reagents and mechanisms involved [9] [16]. Palladium-catalyzed nucleophilic fluorination reactions show first-order dependence on both aryl bromide substrate and fluoride source, with rate-limiting transmetalation steps [9]. The use of silver fluoride in combination with potassium fluoride provides optimal kinetic profiles, with reaction completion typically achieved within 14 hours at ambient temperature [9].

Temperature effects on reaction kinetics show distinct patterns for different halogenation processes [18] [22]. Bromination reactions demonstrate optimal rates at temperatures between 60 and 80 degrees Celsius, while maintaining acceptable selectivity profiles [2] [5]. Higher temperatures above 100 degrees Celsius lead to decreased selectivity and increased side product formation [18]. Fluorination reactions generally require more moderate temperatures, with many successful transformations proceeding at room temperature under photocatalytic conditions [6] [7].

Kinetic isotope effects have been measured for carbon-hydrogen bond activation steps in both bromination and fluorination processes [23]. Primary kinetic isotope effects of 3.2 to 4.8 are observed for bromination reactions, indicating significant carbon-hydrogen bond breaking in the rate-determining step [23]. Fluorination reactions show smaller isotope effects, typically ranging from 1.8 to 2.6, suggesting different mechanistic pathways [23].

Reaction TypeActivation Energy (kcal/mol)Rate Constant (M⁻¹s⁻¹ at 25°C)Temperature Optimum (°C)Selectivity Ratio
Bromination12-18 [19] [21]0.024-0.089 [20]60-80 [2] [5]97:1 [21]
Fluorination (Pd-catalyzed)8-14 [9]0.012-0.047 [9]20-40 [9]15:1 [9]
Difluoromethoxylation15-22 [6] [7]0.008-0.031 [8]25-50 [6]8:1 [6]

Difluoromethoxy Group Installation Techniques

The installation of difluoromethoxy groups represents one of the most technically challenging aspects of synthesizing 4-Bromo-3-difluoromethoxy-5-fluorophenol [6] [24]. Several distinct methodological approaches have been developed to achieve this transformation, each with specific advantages and limitations [7] [8]. The most widely employed technique utilizes difluorocarbene intermediates generated from various precursor compounds under controlled reaction conditions [6] [25].

Alternative difluoromethoxylation strategies involve the use of specialized reagents such as redox-active difluoromethoxylating compounds [8]. These reagents enable direct radical difluoromethoxylation of aromatic substrates under mild conditions [8]. The benzotriazole-based reagent 1-(difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d] [2] triazol-3-ium trifluoromethanesulfonate has shown particular promise for late-stage functionalization applications [8].

The reaction mechanism for difluorocarbene-mediated difluoromethoxylation involves several key steps [6] [25]. Initial photoreduction of the difluorobromoacetic acid precursor generates an alpha-carbonyl radical intermediate [6]. Subsequent single-electron oxidation liberates the difluorocarbene species, which is rapidly trapped by the phenoxide nucleophile [6]. Protonation of the resulting alkoxide intermediate yields the final difluoromethyl ether product [6].

Process optimization studies have identified critical parameters affecting difluoromethoxylation efficiency [24] [27]. Solvent selection plays a crucial role, with acetonitrile providing superior results compared to dichloromethane, dimethylformamide, or toluene [6] [7]. Base selection also significantly impacts reaction outcomes, with cesium carbonate demonstrating optimal performance for phenol substrate activation [6]. Temperature control is essential, with most successful reactions proceeding at ambient temperature to avoid decomposition of the sensitive difluorocarbene intermediate [7].

Difluoromethoxylation MethodReagentCatalystYield Range (%)Reaction TimeTemperature (°C)
Photoredox with difluorobromoacetic acidBrCF₂CO₂H [7]Ir(ppy)₃ [6]48-95 [7]12-24 h [6]20-25 [7]
Radical with benzotriazole reagentBenzotriazole-OCF₂H [8]Ru(bpy)₃(PF₆)₂ [8]35-78 [8]8-16 h [8]20-30 [8]
Difluorocarbene from TMSCF₂BrTMSCF₂Br [24]KF/18-crown-6 [24]41-68 [24]6-12 h [24]60-80 [24]

Industrial-Scale Production Challenges and Purification Strategies

Industrial-scale production of 4-Bromo-3-difluoromethoxy-5-fluorophenol presents significant technical and economic challenges that require specialized process engineering solutions [11] [28]. The primary difficulties arise from the inherent instability of difluoromethoxy-containing intermediates, the need for anhydrous reaction conditions, and the requirement for specialized fluorine-handling equipment [28] [22]. Manufacturing facilities must implement comprehensive safety protocols and invest in corrosion-resistant materials due to the aggressive nature of fluorinating reagents [28].

Scale-up considerations for bromination processes involve managing heat generation and ensuring uniform mixing in large reaction vessels [11] [14]. Industrial bromination reactions typically employ continuous stirred-tank reactors with efficient cooling systems to maintain optimal temperature control [11]. The exothermic nature of electrophilic aromatic substitution reactions necessitates careful heat management to prevent runaway reactions and maintain product selectivity [14] [29].

Difluoromethoxylation reactions present particular challenges for industrial implementation due to the requirement for specialized photoredox equipment or high-pressure reaction systems [28] [29]. Continuous flow reactors have shown promise for addressing these challenges by providing improved heat and mass transfer characteristics [29]. The use of microreactor technology enables better control of reaction parameters and reduces safety risks associated with handling reactive fluorine-containing compounds [28].

Purification strategies for industrial-scale production must address the removal of multiple classes of impurities including unreacted starting materials, halogenated byproducts, and catalyst residues [30] [31]. Distillation techniques remain the primary purification method, but require specialized equipment due to the corrosive nature of fluorinated compounds [31]. Fractional distillation under reduced pressure is typically employed to minimize thermal decomposition of the product [13] [31].

Advanced purification techniques such as fluorous affinity chromatography have been developed specifically for fluorinated compounds [30]. This method exploits the unique affinity of fluorinated molecules for fluorinated stationary phases, enabling highly selective separations [30]. Recovery efficiencies of 70 to 100 percent are achievable with excellent removal of non-fluorinated impurities [30].

Solvent recovery and recycling represent critical aspects of industrial process economics [29] [31]. Specialized distillation equipment constructed from fluorine-resistant materials such as polytetrafluoroethylene or perfluoroalkoxy polymers is required for solvent recovery operations [28] [31]. The development of closed-loop solvent recycling systems minimizes waste generation and reduces operational costs [29].

Quality control protocols for industrial production must ensure consistent product purity and the absence of toxic impurities [32] [33]. High-performance liquid chromatography and gas chromatography-mass spectrometry are routinely employed for analytical characterization [32]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and quantitative purity assessment [18].

Production ChallengeIndustrial SolutionEquipment RequirementsCost Impact
Heat ManagementContinuous cooling systems [11] [14]Specialized heat exchangersHigh
Fluorine HandlingCorrosion-resistant materials [28]PTFE-lined equipmentVery High
Product PurificationFluorous affinity methods [30]Specialized chromatographyMedium
Solvent RecoveryClosed-loop recycling [29]Fluorine-resistant distillationHigh
Quality ControlMulti-technique analysis [32]Advanced analytical instrumentsMedium

The implementation of continuous manufacturing processes offers potential solutions to many industrial-scale challenges [29] [34]. Continuous flow systems provide improved process control, reduced inventory of hazardous materials, and enhanced safety profiles compared to traditional batch operations [29]. These systems also enable more efficient utilization of expensive fluorinating reagents and catalysts [34].

Thermochemical Stability and Decomposition Pathways

The thermochemical stability of 4-Bromo-3-difluoromethoxy-5-fluorophenol represents a critical aspect of its physicochemical characterization. Based on structural analysis and comparison with related halogenated phenolic compounds, the molecule demonstrates moderate thermal stability under ambient conditions.

The compound exhibits thermal stability up to approximately 200°C, beyond which decomposition processes become thermodynamically favorable [1]. The primary decomposition pathway involves sequential dehalogenation reactions, with the difluoromethoxy group (-OCF₂H) being particularly susceptible to thermal degradation due to the inherent weakness of the C-F bonds adjacent to the oxygen atom [1] [2]. The initial decomposition temperature is estimated at 250-300°C, consistent with other multiply halogenated phenolic compounds [1].

The thermal decomposition mechanism proceeds through a multi-step process. The initial step involves homolytic cleavage of the C-OCF₂H bond, generating fluorine radicals and phenoxy intermediates [1]. This is followed by sequential elimination of halogen atoms, producing hydrogen fluoride (HF) and hydrogen bromide (HBr) as primary gaseous products [1]. The aromatic core subsequently undergoes oxidative degradation, yielding carbon dioxide and water as terminal products [1].

The thermodynamic stability of the difluoromethoxy group is particularly noteworthy. Unlike trifluoromethoxy groups (-OCF₃), which adopt orthogonal conformations relative to the aromatic ring, the difluoromethoxy group can exist in multiple conformational states [2] [4]. This conformational flexibility influences both the thermal stability and the decomposition kinetics of the molecule.

Solubility Behavior in Polar/Non-Polar Media

The solubility characteristics of 4-Bromo-3-difluoromethoxy-5-fluorophenol reflect the compound's amphiphilic nature, resulting from the combination of hydrophilic (phenolic hydroxyl) and lipophilic (halogenated aromatic) structural features.

Aqueous Solubility: The compound exhibits limited water solubility, estimated at less than 1 g/L at 25°C . This low aqueous solubility is attributable to the extensive halogenation of the aromatic ring, which significantly reduces the hydrophilic character of the molecule. The presence of three fluorine atoms and one bromine atom creates a highly lipophilic environment that opposes solvation by water molecules.

Polar Solvent Compatibility: The compound demonstrates moderate to high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile . Solubility in ethanol is moderate, estimated at 5-10 mg/mL at 25°C . The polar solvents can effectively solvate both the phenolic hydroxyl group through hydrogen bonding and the halogenated aromatic system through dipole-dipole interactions.

Non-Polar Solvent Behavior: In non-polar solvents such as hexane and toluene, the compound exhibits moderate solubility due to its substantial lipophilic character . The halogen substituents, particularly the difluoromethoxy and bromine groups, contribute to favorable van der Waals interactions with non-polar solvent molecules.

Partition Coefficient: The estimated octanol-water partition coefficient (LogP) ranges from 2.5 to 3.5, indicating moderate lipophilicity [6]. This value suggests that the compound would preferentially partition into lipophilic environments, which has implications for its bioavailability and membrane permeability characteristics.

Acid-Base Characteristics and pKa Determination

The acid-base properties of 4-Bromo-3-difluoromethoxy-5-fluorophenol are fundamentally governed by the phenolic hydroxyl group and the electronic effects of the halogen substituents. The compound exhibits weakly acidic character typical of substituted phenols, with the acidity being significantly enhanced by the electron-withdrawing nature of the halogen substituents.

Predicted pKa Value: Based on structure-activity relationships and comparison with similar halogenated phenols, the pKa of 4-Bromo-3-difluoromethoxy-5-fluorophenol is estimated to be approximately 8.5-9.0 [7] [8]. This value represents a significant decrease in pKa compared to unsubstituted phenol (pKa = 9.99), indicating enhanced acidity due to the electron-withdrawing effects of the halogen substituents [7] [9].

Electronic Effects on Acidity: The acidity enhancement results from the combined inductive effects of the halogen substituents. The difluoromethoxy group exhibits a strong electron-withdrawing inductive effect (σI ≈ 0.35), while the fluorine atom at the 5-position contributes additional electron withdrawal (σI ≈ 0.50) [7] [10]. The bromine atom at the 4-position provides moderate electron-withdrawing character (σI ≈ 0.25) [7].

Conjugate Base Stability: The phenoxide anion formed upon deprotonation is stabilized through resonance delocalization of the negative charge around the aromatic ring [10] [11]. The electron-withdrawing halogen substituents further stabilize the conjugate base by reducing electron density on the oxygen atom, making proton dissociation more thermodynamically favorable [10].

Comparative Acidity: The acidity order for halogenated phenols generally follows: nitrophenols > fluorophenols > chlorophenols > bromophenols, based on the electron-withdrawing strength of the substituents [7] [8]. The multiple halogen substitution in 4-Bromo-3-difluoromethoxy-5-fluorophenol creates a cumulative effect that significantly enhances acidity compared to mono-substituted phenols.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The comprehensive spectroscopic characterization of 4-Bromo-3-difluoromethoxy-5-fluorophenol requires multiple analytical techniques to elucidate its structural features and confirm molecular identity.

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons in the 6.8-7.5 ppm region [12] [13]. The difluoromethoxy group (-OCF₂H) appears as a distinctive triplet at 6.5-6.8 ppm, with a characteristic coupling constant of 72-76 Hz due to ²J(H-F) coupling [14] [15]. The phenolic hydroxyl proton is observed as a broad singlet at 4.5-6.0 ppm, which is exchangeable with deuterium oxide (D₂O) [16].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum displays aromatic carbon signals in the 110-160 ppm region [12] [13]. The difluoromethoxy carbon appears as a characteristic triplet at 115-120 ppm due to ¹J(C-F) coupling (approximately 250-260 Hz) [14]. The quaternary aromatic carbons bonded to halogens may exhibit reduced intensity due to relaxation effects [16].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR): The ¹⁹F NMR spectrum provides definitive characterization of the fluorine environments [17] [18]. The difluoromethoxy fluorine atoms appear as a doublet at -78 to -85 ppm (relative to CFCl₃), with ²J(F-H) coupling of 72-76 Hz [17] [15]. The aromatic fluorine at the 5-position is observed as a singlet at -115 to -125 ppm [17] [18]. The two distinct fluorine environments provide unambiguous structural confirmation.

Infrared Spectroscopy (IR): The IR spectrum exhibits characteristic absorption bands that serve as molecular fingerprints [19] [16]. The phenolic O-H stretch appears as a broad absorption at 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding [16]. The difluoromethoxy group shows characteristic C-F stretching vibrations at 1040-1160 cm⁻¹ [20]. Additional C-F stretching bands appear at 1000-1300 cm⁻¹ for the aromatic fluorine [16]. The aromatic C=C stretching vibrations are observed at 1500-1600 cm⁻¹ [16].

Mass Spectrometry (MS): The mass spectrum displays a molecular ion peak at m/z 257, corresponding to the molecular formula C₇H₄BrF₃O₂ [21]. The isotope pattern confirms the presence of bromine through the characteristic M+2 peak at m/z 259 . Principal fragmentation pathways include loss of the difluoromethoxy group (M⁺-CF₂H, m/z 207) and loss of fluorine (M⁺-F, m/z 238) . The fragmentation pattern provides structural confirmation and molecular weight verification.

Coupling Constants and Multiplicity: The spectroscopic data reveal characteristic coupling patterns that confirm the molecular structure. The ¹H-¹⁹F coupling in the difluoromethoxy group (J = 72-76 Hz) is diagnostic for this functional group [14] [15]. The ¹³C-¹⁹F coupling constants (250-260 Hz) provide additional structural confirmation [14]. These coupling patterns are consistent with the proposed molecular structure and distinguish the compound from structural isomers.

Solvent Effects: The spectroscopic properties may vary depending on the solvent system used for analysis. Polar solvents may influence the chemical shifts of the phenolic proton and carbon due to hydrogen bonding interactions [16]. The difluoromethoxy group shows relatively consistent chemical shifts across different solvents due to its conformational rigidity [4].

XLogP3

3.3

Dates

Last modified: 08-16-2023

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